Framycetin Sulfate: A Technical Guide to its Chemical Structure and Synthesis Pathway
Framycetin Sulfate: A Technical Guide to its Chemical Structure and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Framycetin sulfate is an aminoglycoside antibiotic, renowned for its broad-spectrum antibacterial activity. It is a component of the neomycin complex, specifically identified as neomycin B.[1] This technical guide provides an in-depth overview of the chemical structure of framycetin sulfate, its biosynthetic pathway, and the methodologies employed in its production and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antibiotic research.
Chemical Structure
Framycetin sulfate is the sulfate salt of framycetin. The chemical structure of framycetin is complex, consisting of four rings. It is composed of two aminosugars, neosamine C and 2-deoxystreptamine, which are linked to a neobiosamine B moiety. The IUPAC name for framycetin is (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol.[2]
Physicochemical and Quantitative Data
A summary of the key physicochemical properties and other quantitative data for framycetin sulfate is presented in the tables below.
Table 1: Physicochemical Properties of Framycetin Sulfate
| Property | Value | Reference |
| Molecular Formula | C23H52N6O25S3 | [3][4] |
| Molecular Weight | 908.87 g/mol | [3] |
| Appearance | White or yellowish-white hygroscopic powder | [5] |
| Melting Point | >160°C (decomposes) | [5] |
| Solubility | Freely soluble in water; very slightly soluble in alcohol; practically insoluble in acetone. | [5][6] |
Table 2: Analytical Data of Framycetin Sulfate
| Parameter | Method | Details | Reference |
| Purity | HPLC-ELSD | 98% | [4] |
| Rf Value | HPTLC | 0.46 ± 0.02 (Acetonitrile: Methanol: Water; 7.5:0.5:2 v/v/v) | |
| UV Absorbance | Spectrophotometry | λmax at 258 nm |
Synthesis Pathway: Biosynthesis and Purification
The commercial production of framycetin sulfate does not involve a total chemical synthesis. Instead, it is primarily obtained through the fermentation of the bacterium Streptomyces fradiae followed by a purification process to isolate framycetin (neomycin B) from the neomycin complex.[1]
Biosynthesis of Neomycin B (Framycetin)
The biosynthesis of neomycin B is a complex enzymatic process that originates from glucose. The pathway involves the formation of the 2-deoxystreptamine (DOS) ring, followed by the sequential addition of aminosugar moieties. The entire process is governed by a cluster of genes known as the 'neo' gene cluster in S. fradiae.[7]
The key stages of the biosynthetic pathway are:
-
Formation of 2-deoxystreptamine (DOS): The biosynthesis is initiated with D-glucose. The C-6 hydroxyl group of glucose is removed prior to the cyclization reaction to form the DOS ring.[8][9][10]
-
Glycosylation and Amination: The DOS core is then glycosylated, and amino groups are introduced through the action of various enzymes encoded by the 'neo' gene cluster, such as aminotransferases.[7]
-
Formation of Neamine and Paromamine: Intermediates such as neamine and paromamine are formed through the joint activity of enzymes like glucosaminyl-6'-oxidase and 6'-oxoglucosaminyl:L-glutamate aminotransferase.[11]
-
Final Assembly of Neomycin B: Further glycosylation and enzymatic modifications lead to the formation of neomycin B.
Purification of Framycetin Sulfate
The industrial production of framycetin sulfate involves its separation from the neomycin complex, which also contains neomycin C and other related substances. The most common method for this purification is ion-exchange chromatography.
The general workflow for the purification is as follows:
Experimental Protocols
Purification of Framycetin Sulfate from Neomycin Sulfate by Ion-Exchange Chromatography
This protocol is a generalized procedure based on patent literature.[12][13][14]
Materials:
-
Crude Neomycin Sulfate
-
Purified Water
-
Cation-exchange resin (e.g., LK20, HZ201, or HZ001)
-
Ammonia solution (various concentrations)
-
Sulfuric Acid
-
Activated Carbon
Procedure:
-
Dissolution: Dissolve the crude neomycin sulfate powder in purified water (20-40 times the weight of the powder) to obtain a concentrated solution.
-
Adsorption: Add the cation-exchange resin to the neomycin sulfate solution. The typical mass-to-volume ratio of neomycin sulfate powder to chromatography resin is 1:5. Stir the mixture for 3-4 hours to allow for complete adsorption of the aminoglycosides onto the resin.
-
Washing: After adsorption, wash the saturated resin with a low-concentration ammonia solution to remove impurities.
-
Elution: Elute the framycetin from the resin using a higher concentration of ammonia solution. The eluate containing the enriched framycetin is collected.
-
Concentration: Concentrate the eluate using a thin-film evaporator.
-
Salification: Adjust the pH of the concentrated solution with sulfuric acid to form framycetin sulfate.
-
Decolorization: Add activated carbon to the solution, stir, and then filter to decolorize the solution.
-
Drying: Spray-dry the decolorized solution at approximately 135°C to obtain the final framycetin sulfate powder.
Analysis of Framycetin Sulfate by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is adapted from a stability-indicating HPTLC method.
Materials and Instrumentation:
-
HPTLC system with a Linomat V applicator and TLC Scanner
-
Pre-coated silica gel aluminum plates 60 F-254
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified Water
-
Framycetin sulfate standard
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing acetonitrile, methanol, and water in a ratio of 7.5:0.5:2 (v/v/v).
-
Preparation of Standard Solution: Prepare a stock solution of framycetin sulfate by dissolving 10 mg in water. From this stock solution, prepare a series of standard solutions with concentrations ranging from 100 to 1900 ng/spot.
-
Chromatographic Development:
-
Apply the standard and sample solutions to the HPTLC plate using the Linomat V applicator.
-
Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
After development, dry the plate.
-
-
Densitometric Analysis: Scan the dried plate using a TLC scanner at a wavelength of 258 nm.
-
Quantification: Determine the concentration of framycetin sulfate in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Spectrophotometric Analysis of Framycetin Sulfate
This is a general procedure for the quantitative determination of framycetin sulfate.[15]
Materials and Instrumentation:
-
UV-Vis Spectrophotometer
-
Framycetin sulfate standard
-
Purified Water
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of framycetin sulfate in purified water. From this, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare a solution of the framycetin sulfate sample in purified water.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 258 nm.
-
Use purified water as a blank.
-
-
Quantification: Calculate the concentration of framycetin sulfate in the sample by comparing its absorbance to the calibration curve of the standard solutions.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and synthesis pathway of framycetin sulfate. While a total chemical synthesis is not the method of choice for commercial production, understanding the biosynthetic pathway in Streptomyces fradiae and the subsequent purification processes is crucial for researchers and professionals in the field. The detailed experimental protocols for purification and analysis serve as a practical resource for laboratory applications. The provided data and diagrams aim to facilitate a deeper understanding of this important aminoglycoside antibiotic.
References
- 1. Neomycin - Wikipedia [en.wikipedia.org]
- 2. neomycin b, sulfate (1:3) (salt) | C23H52N6O25S3 | CID 24978553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. nacchemical.com [nacchemical.com]
- 5. Framycetin sulphate | 4146-30-9 [chemicalbook.com]
- 6. 4146-30-9 CAS MSDS (Framycetin sulphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Neomycin biosynthesis: the incorporation of D-6-deoxy-glucose derivatives and variously labelled glucose into the 2-deoxystreptamine ring. Postulated involvement of 2-deoxyinosose synthase in the biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neomycin biosynthesis: the incorporation of D-6-deoxy-glucose derivatives and variously labelled glucose into the 2-deoxystreptamine ring. Postulated involvement of 2-deoxyinosose synthase in the biosynthesis. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Elaboration of neosamine rings in the biosynthesis of neomycin and butirosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method for extracting framycetin sulphate from neomycin sulphate - Eureka | Patsnap [eureka.patsnap.com]
- 13. scispace.com [scispace.com]
- 14. scispace.com [scispace.com]
- 15. medicopublication.com [medicopublication.com]
